molecular formula C13H12O B104311 1-Naphthylacetone CAS No. 33744-50-2

1-Naphthylacetone

Cat. No. B104311
CAS RN: 33744-50-2
M. Wt: 184.23 g/mol
InChI Key: FGMOPLPOIRMOJW-UHFFFAOYSA-N
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Description

1-Naphthylacetone, also known as 1-naphthylacetic acid, is a compound that has been studied for its slow-release formulations and auxin-like activity in tobacco leaf segments. The compound's structure allows it to be linked to polymers, which can then release the active molecule during hydrolysis, affecting callus formation and organogenesis in plants .

Synthesis Analysis

The synthesis of 1-naphthylacetone-related compounds has been explored through various methods. One approach involves the Cu(I)-catalyzed cyclization of terminal alkynes, 2-bromoaryl ketones, and amides to produce functionalized 1-naphthylamines, which are valuable in chemical and biological processes. This method is efficient, convenient, and general, allowing for the synthesis of a wide range of functionalized compounds under mild conditions . Another synthesis method reported is the catalyst-free, one-pot synthesis of 1,2-dihydro[1,6]naphthyridines from methyl ketones, amines, and malononitrile in water, avoiding the use of expensive catalysts and toxic solvents .

Molecular Structure Analysis

The molecular structure of 1-naphthylacetone derivatives has been elucidated through crystallographic and spectroscopic techniques. For instance, the structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone shows potential for inter- and intramolecular hydrogen bonding, with the naphthyl group being twisted off the plane of the molecule, leading to the formation of π–π stacked aromatic layers .

Chemical Reactions Analysis

1-Naphthylacetone and its derivatives undergo various chemical reactions. For example, the solvolysis of substituted 1-(2-naphthyl)ethyl chlorides has been studied, showing that the effects of pi-donor substituents can be described in terms of inductive and pi-electronic effects . Additionally, the condensation of naphthalene-1,2-dicarboxylic anhydride with 2-naphthylacetic acid has been explored, leading to structurally isomeric compounds and further conversion into cyclohepta[2,1-a:4,5-a']dinaphthalen-15-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-naphthylacetone derivatives have been investigated in various studies. The synthesis of methyl 1-naphthylacetate using NKC-9 resin as a catalyst under microwave irradiation has been optimized, achieving a yield of 80.48% under specific conditions . The photochemistry and luminescence spectra of 1-naphthylacetic anhydrides have also been studied, revealing that upon irradiation, these compounds can yield different photoproducts and exhibit intramolecular excimer fluorescence . Another study on the synthesis of methyl 1-naphthylacetate by cation exchange resin catalyst under microwave irradiation achieved a high yield of 99.05%, demonstrating the excellent catalytic activity of the resin10.

Scientific Research Applications

  • Bio-transformation Studies Using Laccase Enzyme

    • Ceylan, Kubilay, Aktas, and Sahiner (2008) explored the enzymatic bio-transformation of 1-naphthol in a system containing acetone and sodium acetate buffer with laccase from Trametes versicolor. The response surface methodology (RSM) was applied to optimize the bio-transformation rate, taking into account variables like medium temperature, pH, and acetone content (Ceylan et al., 2008).
  • Synthesis and Reactivity in Organometallic Chemistry

    • Zhou, Sun, Zhang, and Li (2015) reported the synthesis of a hydrido CNC pincer cobalt(III) complex involving N-benzylidene-1-naphthylamine and its application in hydrosilylation of aldehydes and ketones. This study highlights the utility of 1-naphthyl derivatives in catalytic processes (Zhou et al., 2015).
  • Plant Growth Regulators Analysis

    • Pulgarín, Bermejo, Robles, and Rodríguez (2012) developed a method for determining plant growth regulators like 1-naphthylacetic acid in fruits and vegetables, emphasizing the biological and physiological significance of these compounds in agriculture (Pulgarín et al., 2012).
  • Photochemistry and Luminescence Studies

    • Roof, van Woerden, and Cerfontain (1979, 1980) investigated the photochemistry and luminescence of 1-naphthylacetic anhydride. Their studies focused on photoreactions and intramolecular excimer fluorescence, revealing insights into the molecular interactions and photostability of these compounds (Roof et al., 1979; Roof et al., 1980).
  • Skin Protection Evaluation Using Enzymatic Methods

    • Steigleder (1960) described a method for evaluating skin surface protection by ointments using a reaction involving 1-naphthylacetate. This approach utilized enzymatic hydrolysis to analyze the effectiveness of skin protective substances (Steigleder, 1960).
  • Heterocyclic Synthesis and Antimicrobial Activity

    • Fadda, Rabie, Etman, and Fouda (2015) synthesized novel pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives using 1-naphthyl-2-cyanoacetamide, assessing their antimicrobial activity. This research shows the potential of 1-naphthyl derivatives in pharmaceutical chemistry (Fadda et al., 2015).
  • Enantioselective Catalysis in Organic Synthesis

    • Marinas, Mallát, and Baiker (2004) demonstrated the use of 1-naphthyl-1,2-ethanediol as a chiral modifier in the hydrogenation of ketones. This study provides valuable insights into the application of naphthyl derivatives in asymmetric catalysis (Marinas et al., 2004).
  • Catalytic Applications in Organic Synthesis

    • Chen He-lian (2006) focused on the synthesis of methyl 1-naphthylacetate using NKC-9 resin as a catalyst under microwave irradiation, showcasing the role of 1-naphthyl derivatives in facilitating organic reactions (Chen He-lian, 2006).
  • Metabolic Studies in Drug Development

    • Haddock, Jeffery, Lloyd, and Thawley (1984) explored the metabolism of nabumetone, identifying 6-methoxy-2-naphthylacetic acid as a major metabolite. This research highlights the importance of naphthyl derivatives in the metabolism of pharmaceutical compounds (Haddock et al., 1984).
  • Metabonomic Studies in Toxicology

    • Waters, Holmes, Williams, Waterfield, Farrant, and Nicholson (2001) used a metabonomic approach to study the toxic effects of alpha-naphthylisothiocyanate on liver, urine, and plasma in rats, demonstrating the utility of naphthyl compounds in toxicological research (Waters et al., 2001).
  • Synthesis and Application in Photoactive Polymers

    • Mallakpour, Hajipour, and Mahdavian (2000) synthesized photoactive heterocyclic polyimides containing naphthalene moieties, showcasing the potential of 1-naphthylacetate in the development of novel materials (Mallakpour et al., 2000).

Safety And Hazards

1-Naphthyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

1-naphthalen-1-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMOPLPOIRMOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325270
Record name 1-naphthylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-1-yl)propan-2-one

CAS RN

33744-50-2
Record name NSC409522
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-naphthylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-naphthyl-2-nitropropene (taken directly from the synthesis of the last paragraph without purification, 10.4 g, 0.8 mol), iron powder (320.0 g, 5.8 g-atoms), ferric chloride hexahydrate (0.8 g) and water (800 mL) was mechanically stirred and heated to 85° C. Hydrochloric acid (37% aqueous, 120 mL, 1.2 mol) was then added dropwise over 5 hours while the temperature was maintained at 85-90° C. The mixture was filtered, the filtrate was extracted with methylene chloride (100 mL), and the residual solids were extracted with methylene chloride (2×200 mL). The combined organic extracts were washed with water, dried over MgSO4 and evaporated to give 139.6 g of 1-naphthylacetone that was shown by gas-liquid chromatography to be approximately 95% pure (91% yield). Further purification was achieved by recrystallization from methanol at -78° C. 1H NMR 2.10 (s, 3 H), 4.11 (s, 2 H), 7.4 (m, 4 H), 7.8 (m, 3 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride hexahydrate
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
320 g
Type
catalyst
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
R Dupont, P Cotelle - Synthesis, 1999 - thieme-connect.com
… In the case of the 1-naphthylacetone, a bromination reaction of the phenanthrene 3i occurs leading to bromophenanthrene 5i. …
Number of citations: 20 www.thieme-connect.com
H Heaney, SV Ley - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… ,8,9,10-tetrafluoro-1,2,5,6-tetrahydro-2,6-dimethyl-2,6-methano-3-benzoxocin-4-one (4) in 98% sulphuric acid, and in 70% sulphuric acid 5,6,7,8-tetrafluoro-3-methyl-1-naphthylacetone …
Number of citations: 7 pubs.rsc.org
RA Rossi, RH De Rossi, AF Lopez - Journal of the American …, 1976 - ACS Publications
… Unless 1 -naphthylacetone is extraordinarily reactive toward solvated electrons,these results indicate that the reduction products come from the radical anion intermediate …
Number of citations: 61 pubs.acs.org
Y Wakui, K Yano, Y Nakano, K Ohashi… - Bulletin of the Chemical …, 1984 - journal.csj.jp
… The 1-naphthylacetone was treated with a mixture of acetic anhydride (55.1 cm?, 0.59 mol) and a BF-acetic acid complex (264 g) at 50 C for 20 h. To the reaction mixture was added ll …
Number of citations: 5 www.journal.csj.jp
ME Kurz, V Baru, PN Nguyen - The Journal of Organic Chemistry, 1984 - ACS Publications
Treatment of aromatic hydrocarbons with acetone and manganese (III) acetate gave rise to arylacetones in yields ranging from 25% with chlorobenzene to 74% with anisóle. Cerium (IV) …
Number of citations: 65 pubs.acs.org
HE Zimmerman, DC Lynch - Journal of the American Chemical …, 1985 - ACS Publications
Results Synthetic Aspects. The requisite a-and (3-cyclohexadienones 1 and 2 were synthesized from the corresponding dinaphthyl-cyclohexanones2 3 and 4, respectively, as outlined …
Number of citations: 30 pubs.acs.org
DM Camaioni, JA Franz - The Journal of Organic Chemistry, 1984 - ACS Publications
Radical cations of 1, 2-diarylethanes and l-phenyl-2-arylethanes (Ar= phenyl, p-tolyl, p-anisyl) were generated in acidic 70% acetonitrile-water by Cu2+-catalyzed peroxydisulfate …
Number of citations: 71 pubs.acs.org
P Cotelle - Studies in Natural Products Chemistry, 2005 - Elsevier
The acid-treatment of arylpropanoid derivatives may lead to numerous polyphenols presenting a wide variety of biological properties such as antiinflammatory, anticancer and antiviral …
Number of citations: 2 www.sciencedirect.com
MW Justik - 2000 - search.proquest.com
… For example, the isolation of 1-naphthylacetone in 88% yield from 1-chloronapthalene and acetone enolate in liquid ammonia has been reported.21 Photostimulated reactions of 2-…
Number of citations: 2 search.proquest.com
C Nassauvirevolutin - 1990 - Springer
Number of citations: 0

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